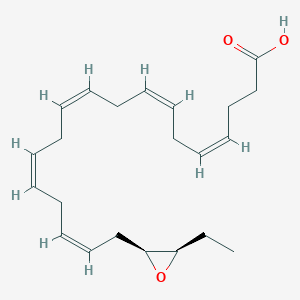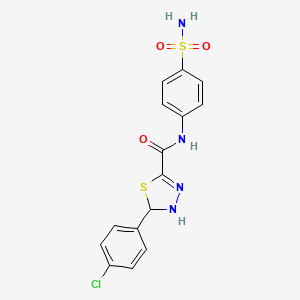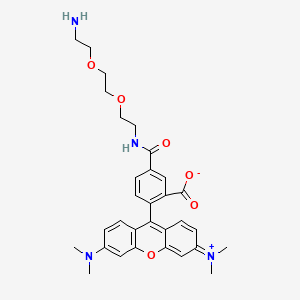
19(20)-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19(S),20®-Epoxydocosapentaenoic acid: is a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid. This compound is part of a family of bioactive lipids that play crucial roles in resolving inflammation and promoting tissue repair. It is known for its potent anti-inflammatory and pro-resolving properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19(S),20®-Epoxydocosapentaenoic acid typically involves the epoxidation of docosahexaenoic acid. This process can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the epoxide.
Industrial Production Methods: Industrial production of 19(S),20®-Epoxydocosapentaenoic acid may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 19(S),20®-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Functionalized Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
19(S),20®-Epoxydocosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on inflammation and tissue repair.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements.
Mecanismo De Acción
The mechanism of action of 19(S),20®-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates specific receptors such as G-protein-coupled receptors, which are involved in mediating its anti-inflammatory and pro-resolving effects.
Pathways Involved: It modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of pro-inflammatory cytokines and the promotion of tissue repair.
Comparación Con Compuestos Similares
- 17(S),18®-Epoxyeicosatetraenoic acid
- 14(S),15®-Epoxyeicosatrienoic acid
- 10(S),11®-Epoxyeicosadienoic acid
Comparison:
- Uniqueness: 19(S),20®-Epoxydocosapentaenoic acid is unique due to its specific epoxide position and stereochemistry, which confer distinct biological activities compared to other epoxides.
- Biological Activity: While other epoxides also exhibit anti-inflammatory properties, 19(S),20®-Epoxydocosapentaenoic acid has been shown to have a higher potency in resolving inflammation and promoting tissue repair.
- Molecular Targets: The specific molecular targets and pathways activated by 19(S),20®-Epoxydocosapentaenoic acid may differ from those of other similar compounds, contributing to its unique biological effects.
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |
Clave InChI |
OSXOPUBJJDUAOJ-MWEXLPNRSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)


![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)



